molecular formula C20H21N3O3S2 B2582748 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 313404-78-3

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2582748
CAS RN: 313404-78-3
M. Wt: 415.53
InChI Key: PIXUONNXZWHHCJ-QZQOTICOSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzothiazole ring and the sulfonylbenzamide group suggest that it could participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring and the sulfonylbenzamide group suggest that it could have unique properties, but specific data is not available.

Scientific Research Applications

Chemical and Medicinal Potential

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its structural characteristics. The compound, which consists of benzothiazole and pyrrolidine moieties, is related to families of compounds known for their broad spectrum of bioactivity. Quinoline, a similar compound, is known for its extensive use as a core template in drug design due to its wide range of bioactivity, indicating that similar structural compounds like N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide might also exhibit significant therapeutic potentials (Ajani et al., 2022).

Organocatalytic Applications

The compound's potential in organic chemistry, particularly as a catalyst, is also noteworthy. L-proline, a natural amino acid with secondary amine functionality, has demonstrated its utility as an organocatalyst in various asymmetric syntheses. This underscores the potential of other structurally complex molecules, such as N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide, in facilitating diverse chemical reactions, further broadening the scope of organocatalysis in synthesizing biologically relevant heterocycles (Thorat et al., 2022).

Role in Synthesis of Heterocyclic Compounds

Moreover, the compound's potential in the synthesis of heterocyclic compounds, especially in medicinal chemistry, is significant. The synthesis and biological activities of heterocyclic compounds, including pyrrolidine alkaloids, are of great interest due to their diverse pharmacological properties. Given the structural complexity and potential pharmacological activities of pyrrolidine alkaloids, it's plausible that N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide could also contribute significantly in this area (Islam & Mubarak, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific application and the biological or chemical system in which it is used.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-5-10-17-18(13-14)27-20(22(17)2)21-19(24)15-6-8-16(9-7-15)28(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXUONNXZWHHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

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